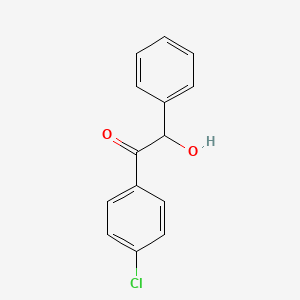![molecular formula C27H21Br3 B1600719 1,3,5-Tris[4-(bromometil)fenil]benceno CAS No. 42837-44-5](/img/structure/B1600719.png)
1,3,5-Tris[4-(bromometil)fenil]benceno
Descripción general
Descripción
1,3,5-Tris(4-bromophenyl)benzene (TBB) is a halogenated aromatic monomer . It can be used in the formation of covalent aromatic frameworks (COF) . TBB can be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants . It can also be used in the fabrication of pyridine-based high-efficiency organic light-emitting diodes (OLEDs) .
Synthesis Analysis
A size-controlled one-pot synthesis of redox-active organic nanoparticles consisting of viologen units via precise temperature control afforded by the use of microwave heating has been reported . A DMF solution of 4,4′-bipyridine and 1,3,5-tris(bromomethyl)benzene (TBMB) corresponding to monomers and ethyl bromide corresponding to a terminator was subjected to microwave heating .Molecular Structure Analysis
The empirical formula of TBB is C24H15Br3 . Its molecular weight is 543.09 . The SMILES string representation is Brc1ccc(cc1)-c2cc(cc(c2)-c3ccc(Br)cc3)-c4ccc(Br)cc4 .Chemical Reactions Analysis
In a reported synthesis, 4,4′-bipyridine primarily reacts with TBMB, leading to an increase in molecular weight . A termination reaction with ethyl bromide occurs due to the increase in temperature to 150°C .Physical And Chemical Properties Analysis
TBB is a solid with a melting point of 261-265 °C . It has a molecular weight of 543.09 .Aplicaciones Científicas De Investigación
1,3,5-Tris[4-(bromometil)fenil]benceno: Un análisis exhaustivo de las aplicaciones de investigación científica:
Membranas de adsorción para contaminantes orgánicos
This compound (TBB) puede utilizarse para crear marcos aromáticos porosos. Estos marcos son instrumentales en el desarrollo de membranas de adsorción capaces de tratar eficazmente los contaminantes orgánicos. Esta aplicación es crucial en la química ambiental, donde la eliminación de contaminantes de las fuentes de agua es una prioridad .
Diodos orgánicos emisores de luz (OLED)
TBB sirve como un componente clave en la fabricación de OLEDs de alta eficiencia basados en piridina. La tecnología OLED es significativa en el campo de los sistemas de visualización e iluminación debido a sus ventajas sobre los LED tradicionales, como un menor consumo de energía y la capacidad de crear paneles de visualización flexibles .
Marcos aromáticos covalentes (COFs)
Como monómero aromático halogenado, TBB se utiliza en la formación de COFs. Estos marcos tienen una variedad de aplicaciones potenciales, que incluyen almacenamiento de gas, catálisis y sensores debido a sus estructuras altamente ordenadas y porosas .
Membranas de intercambio protónico (PEM)
En la tecnología de pilas de combustible, TBB se puede unir con polibencimidazol (PBI) para fabricar PEM. Estas membranas son componentes esenciales de las pilas de combustible que conducen protones al tiempo que actúan como barrera para gases como el hidrógeno y el oxígeno .
Reactivo analítico
TBB también se emplea como reactivo analítico en varios análisis químicos. Su función en esta capacidad ayuda a comprender y desarrollar nuevos compuestos y reacciones dentro de los laboratorios de investigación .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1,3,5-Tris[4-(bromomethyl)phenyl]benzene (TBB) is a halogenated aromatic monomer . It is primarily used in the formation of covalent aromatic frameworks (COFs) . The primary targets of TBB are the organic pollutants that these COFs are designed to adsorb .
Mode of Action
TBB interacts with its targets through the process of adsorption . The bromomethyl groups on the phenyl rings of TBB provide sites for cross-linking, allowing the formation of porous structures in the COFs . These porous structures then capture and hold organic pollutants, effectively removing them from the environment .
Biochemical Pathways
The compound’s primary function is in the formation of cofs, which are used to treat organic pollutants . Therefore, it can be inferred that TBB indirectly affects biochemical pathways by removing pollutants that could otherwise interfere with these pathways.
Pharmacokinetics
Given its use in the formation of cofs, it can be inferred that tbb has good stability and reactivity, which allow it to form the desired porous structures .
Result of Action
The primary result of TBB’s action is the formation of COFs with the ability to adsorb organic pollutants . This leads to the removal of these pollutants from the environment, which can have beneficial effects at the molecular and cellular levels by reducing exposure to harmful substances .
Action Environment
The efficacy and stability of TBB are influenced by environmental factors such as temperature and the presence of other chemicals . For example, the formation of COFs requires specific reaction conditions . Additionally, the ability of the resulting COFs to adsorb pollutants can be affected by the presence of other substances in the environment .
Análisis Bioquímico
Biochemical Properties
1,3,5-Tris[4-(bromomethyl)phenyl]benzene plays a significant role in biochemical reactions, particularly in the formation of covalent aromatic frameworks. It interacts with enzymes and proteins that facilitate cross-linking and polymerization processes. For instance, it can be used to synthesize ligands and dendrimeric monomers, which are essential in various biochemical applications . The nature of these interactions often involves the formation of stable covalent bonds between the bromomethyl groups and nucleophilic sites on the biomolecules.
Cellular Effects
1,3,5-Tris[4-(bromomethyl)phenyl]benzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound may alter gene expression by binding to DNA or transcription factors, thereby modulating the transcriptional activity of certain genes. Its impact on cellular metabolism includes potential changes in metabolic flux and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene involves its ability to form covalent bonds with biomolecules. This compound can undergo nucleophilic substitution reactions, where the bromomethyl groups are replaced by nucleophiles such as amino or hydroxyl groups on proteins and enzymes . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, 1,3,5-Tris[4-(bromomethyl)phenyl]benzene can induce changes in gene expression by binding to DNA or transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Degradation of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene can lead to the formation of by-products that may have different biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Toxic or adverse effects, such as cellular toxicity or organ damage, can occur at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
1,3,5-Tris[4-(bromomethyl)phenyl]benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through pathways involving nucleophilic substitution and oxidation reactions . The presence of bromomethyl groups allows for specific interactions with enzymes that catalyze these reactions, leading to changes in metabolic flux and the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, 1,3,5-Tris[4-(bromomethyl)phenyl]benzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . The transport and distribution of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene are critical for its biochemical activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery . The activity and function of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene are influenced by its subcellular localization, which can affect its ability to interact with target biomolecules and exert its biochemical effects .
Propiedades
IUPAC Name |
1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSHYLJZYDPPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC(=CC(=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494683 | |
| Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42837-44-5 | |
| Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





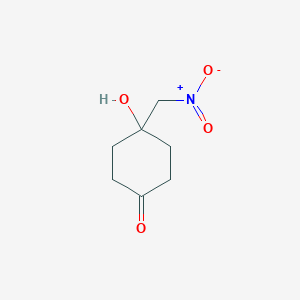
![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)
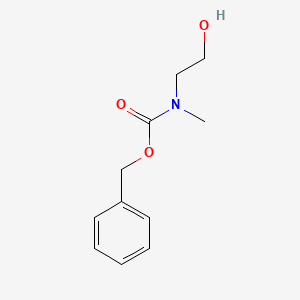
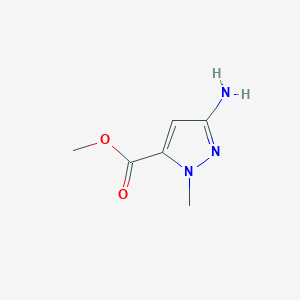

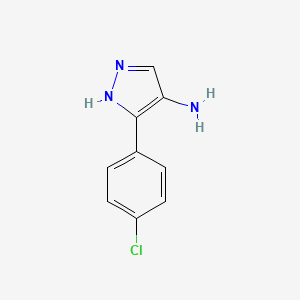
![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)

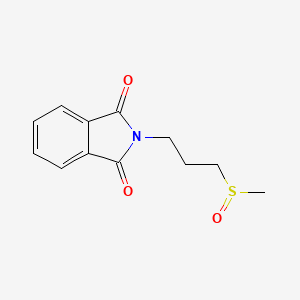
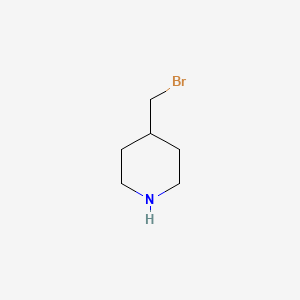
![2-[Benzyl(methyl)amino]-1-phenylethanone](/img/structure/B1600658.png)
